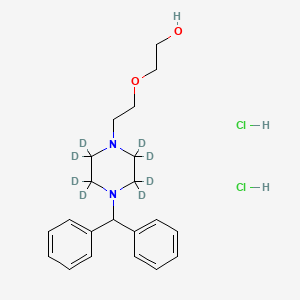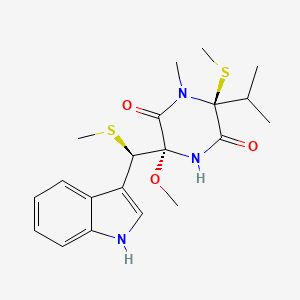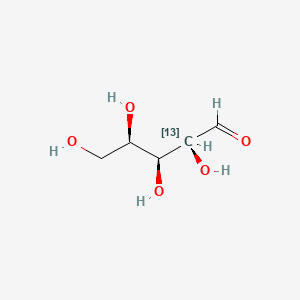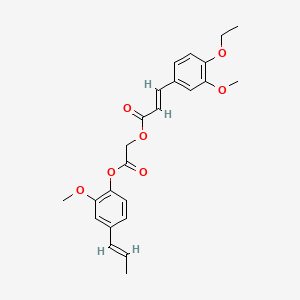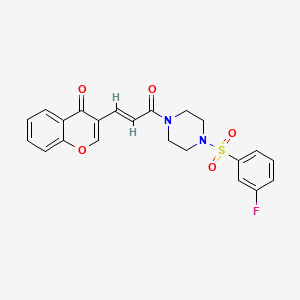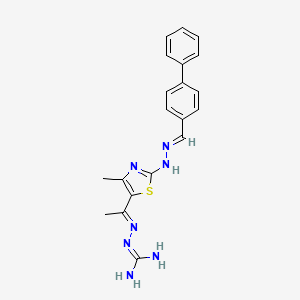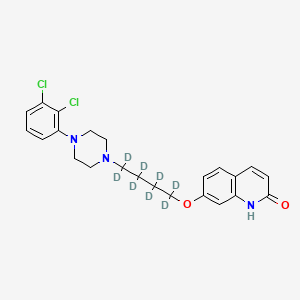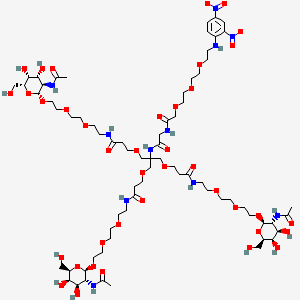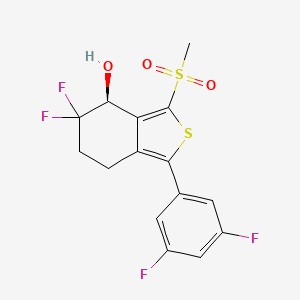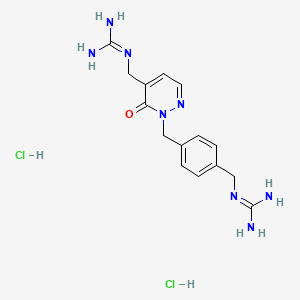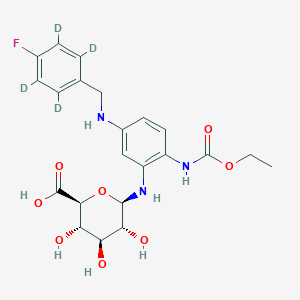
Retigabine N-beta-D-glucuronide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Retigabine, also known as ezogabine, is a compound primarily recognized for its anticonvulsant properties. It was developed as a treatment for partial epilepsies in adults who have not responded well to other treatments. Retigabine works by activating specific potassium channels in the brain, which helps stabilize neuronal activity and prevent seizures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Retigabine can be synthesized through a multi-step process involving the reaction of 2-amino-4-fluorobenzylamine with ethyl chloroformate to form the carbamate ester. This intermediate is then reacted with 2,4-diaminophenol to produce retigabine .
Industrial Production Methods: Industrial production of retigabine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Retigabine undergoes several types of chemical reactions, including:
Oxidation: Retigabine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in retigabine.
Substitution: Substitution reactions can occur at the amino or carbamate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites that retain some of the pharmacological activity of the parent compound .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study potassium channel activators.
Biology: Investigated for its effects on neuronal excitability and potential neuroprotective properties.
Industry: Utilized in the development of new pharmaceuticals targeting potassium channels.
Mécanisme D'action
Retigabine exerts its effects by selectively activating voltage-activated potassium channels, specifically the Kv7.2 to Kv7.5 channels. These channels generate the M-current, a subthreshold potassium current that stabilizes the membrane potential and controls neuronal excitability. By enhancing this current, retigabine reduces neuronal excitability and prevents seizures .
Comparaison Avec Des Composés Similaires
Flupirtine: Another potassium channel opener with similar properties but different clinical applications.
Linopirdine: A potassium channel blocker used in research to study the effects of potassium channel modulation.
XE-991: A specific blocker of Kv7 channels used in research.
Uniqueness of Retigabine: Retigabine is unique in its ability to selectively activate Kv7.2 to Kv7.5 channels without affecting cardiac Kv7.1 channels, thereby avoiding cardiac side effects. This selective activation makes it a valuable tool in both clinical and research settings .
Propriétés
Formule moléculaire |
C22H26FN3O8 |
|---|---|
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[2-(ethoxycarbonylamino)-5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H26FN3O8/c1-2-33-22(32)26-14-8-7-13(24-10-11-3-5-12(23)6-4-11)9-15(14)25-20-18(29)16(27)17(28)19(34-20)21(30)31/h3-9,16-20,24-25,27-29H,2,10H2,1H3,(H,26,32)(H,30,31)/t16-,17-,18+,19-,20+/m0/s1/i3D,4D,5D,6D |
Clé InChI |
AVGRGNFEIQMATO-FOENGYGWSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1CNC2=CC(=C(C=C2)NC(=O)OCC)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H])[2H])F)[2H] |
SMILES canonique |
CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)NC3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



